
2-imino-8-methoxy-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide
Vue d'ensemble
Description
2-imino-8-methoxy-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide, also known as IMCC, is a synthetic compound with potential therapeutic applications. It belongs to the class of chromene derivatives, which have been studied for their diverse biological activities. IMCC has been found to exhibit anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of 2-imino-8-methoxy-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. For example, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Additionally, this compound has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. For example, it has been found to inhibit the activity of enzymes involved in inflammation and oxidative stress. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. These effects suggest that this compound has potential therapeutic applications in various diseases, including cancer and inflammation-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-imino-8-methoxy-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. Additionally, its chemical structure can be easily modified to improve its pharmacological properties. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. Additionally, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical trials.
Orientations Futures
There are several future directions for research on 2-imino-8-methoxy-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide. One area of interest is investigating its potential therapeutic applications in cancer therapy. This compound has been shown to have anti-tumor effects in various cancer cell lines, and further studies are needed to evaluate its efficacy in animal models and clinical trials. Another area of interest is investigating its potential use in inflammation-related disorders, such as rheumatoid arthritis. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties for clinical use.
Applications De Recherche Scientifique
2-imino-8-methoxy-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide has been the subject of several scientific studies, investigating its potential therapeutic applications. One study found that this compound exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Another study demonstrated that this compound had antioxidant properties, protecting cells from oxidative stress-induced damage. Additionally, this compound has been shown to have anti-tumor effects in various cancer cell lines, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
2-imino-8-methoxy-N-(2-methoxyphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-22-14-8-4-3-7-13(14)20-18(21)12-10-11-6-5-9-15(23-2)16(11)24-17(12)19/h3-10,19H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODJBJOYTKGQDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



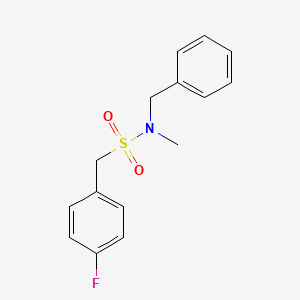

![N-[1-(2,5-dimethylphenyl)ethyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B4727876.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(mesitylsulfonyl)piperazine](/img/structure/B4727878.png)
![2-({[(4-fluorobenzyl)thio]acetyl}amino)-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4727883.png)
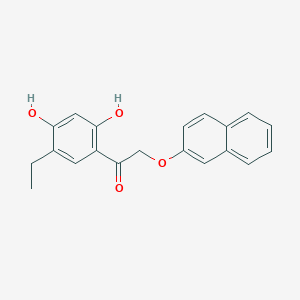

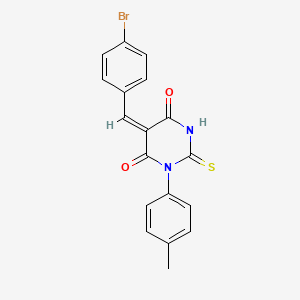
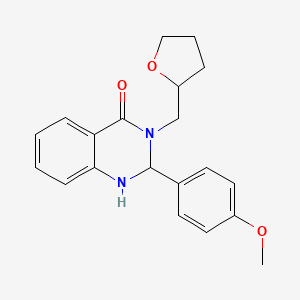
![6,7-dimethyl-2-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4727939.png)
![6-iodo-3-(4-methoxyphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B4727958.png)
![ethyl 7-amino-2,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4727961.png)
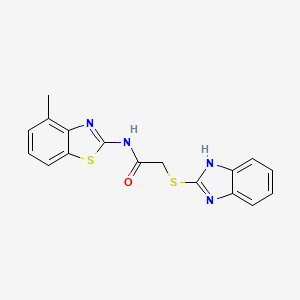
![N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4727978.png)